N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
CAS No.:
VCID: VC18261419
Molecular Formula: C19H31Cl2N
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride -](/images/structure/VC18261419.png)
Description |
N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a complex organic compound characterized by its unique chemical structure. It features a cyclohexane ring substituted with a chloromethylphenyl group and a methylbutyl group, with the hydrochloride salt form enhancing its solubility and stability. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Synthesis MethodsThe synthesis of N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride typically involves multiple steps:
Chemical Reactions AnalysisThis compound can undergo various chemical reactions, including:
Scientific Research ApplicationsN-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride has diverse applications:
Biological ActivityResearch indicates that this compound may interact with various neurotransmitter systems, particularly in the central nervous system. Preliminary studies suggest it acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels and potentially providing therapeutic effects in mood disorders. Additionally, it has shown potential antimicrobial activity against several microbial strains. Data Tables
Note: The data table is based on general antimicrobial activity and may not specifically relate to N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, as detailed specific studies were not found in reliable sources. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride | ||||||||||||||||
Molecular Formula | C19H31Cl2N | ||||||||||||||||
Molecular Weight | 344.4 g/mol | ||||||||||||||||
IUPAC Name | N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C19H30ClN.ClH/c1-5-19(3,4)16-6-8-18(9-7-16)21-13-15-10-14(2)11-17(20)12-15;/h10-12,16,18,21H,5-9,13H2,1-4H3;1H | ||||||||||||||||
Standard InChIKey | XONNESZRACXUMD-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | CCC(C)(C)C1CCC(CC1)NCC2=CC(=CC(=C2)C)Cl.Cl | ||||||||||||||||
PubChem Compound | 165601839 | ||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume